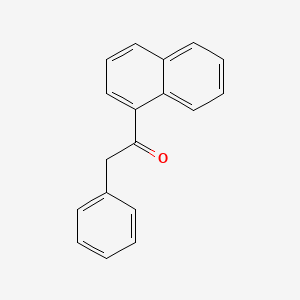
1-(Naphthalen-1-yl)-2-phenylethanone
Vue d'ensemble
Description
“1-(Naphthalen-1-yl)-2-phenylethanone” is also known as Ethanone, 1-(1-Naphthalenyl)- . It has a molecular formula of C12H10O and a molecular weight of 170.2072 . It is also known by other names such as 1’-Acetonaphthone, 1-Acetylnaphthalene, 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, Methyl α-naphthyl ketone, Methyl 1-naphthyl ketone, 1-(1-Naphthalenyl)ethanone, 1-Acetonaphthalene, 1-Naphthyl methyl ketone, α-Methyl naphthyl ketone, NSC 7659, 1-(Naphthalen-4-yl)ethanone .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, a compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . Another example is the synthesis of ®-1-(naphthalene-1-yl)ethylamine .Molecular Structure Analysis
The molecular structure of “1-(Naphthalen-1-yl)-2-phenylethanone” can be viewed as a 2D Mol file or as a computed 3D SD file . Structural investigations of similar compounds have been reported .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
Naphthalene derivatives, such as 1-(Naphthalen-1-yl)-2-phenylethanone, have been shown to possess significant antimicrobial and antioxidant properties . These compounds can be used in the development of new drugs and treatments for various infections and diseases caused by oxidative stress.
Cytotoxic Activity
Research has indicated that naphthalene derivatives can exhibit cytotoxic effects, which can be harnessed in cancer research . They may be used to develop new chemotherapeutic agents that target cancer cells while sparing healthy cells.
Anti-inflammatory and Anti-protozoal Effects
The anti-inflammatory and anti-protozoal activities of naphthalene derivatives make them potential candidates for treating inflammatory diseases and protozoal infections . This could lead to new treatments for conditions like malaria and other parasitic diseases.
Organic Material Science
Compounds containing naphthalene units are of interest in the field of organic material science . They could be used in the development of novel organic materials with optoelectronic properties, such as organic light-emitting diodes (OLEDs) or organic solar cells.
Neurological Research
Structurally similar compounds to 1-(Naphthalen-1-yl)-2-phenylethanone have been explored as potential ligands for nicotinic acid receptors . These receptors play a crucial role in neurological functions, and their modulation is implicated in several diseases, opening up avenues for neurological research and drug development.
Enzyme Inhibition and Receptor Modulation
Naphthalene derivatives are known for their diverse biological activities, including the ability to inhibit enzymes and modulate receptors. This property can be utilized in the development of new pharmaceuticals that target specific enzymes or receptors involved in disease processes.
Mécanisme D'action
Target of Action
For instance, a compound with a similar naphthalene structure, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), has been studied for its fungicidal properties against Rhizoctonia solani .
Mode of Action
Based on the studies of similar compounds, it can be inferred that these compounds may interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
For instance, NNPCN was found to affect several metabolic pathways, including steroid biosynthesis and ABC transporters .
Result of Action
For example, NNPCN treatment resulted in hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts in Rhizoctonia solani .
Propriétés
IUPAC Name |
1-naphthalen-1-yl-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18(13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWBWVYSHZGCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372771 | |
| Record name | Ethanone, 1-(1-naphthalenyl)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-yl)-2-phenylethanone | |
CAS RN |
605-85-6 | |
| Record name | Ethanone, 1-(1-naphthalenyl)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(naphthalen-1-yl)-2-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607520.png)
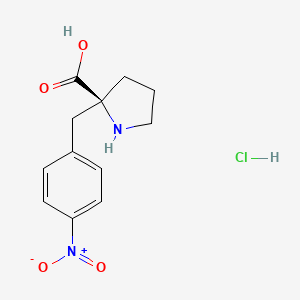
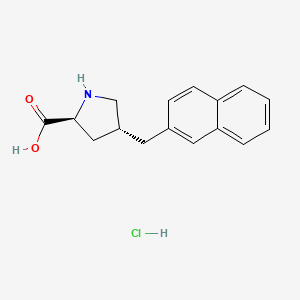
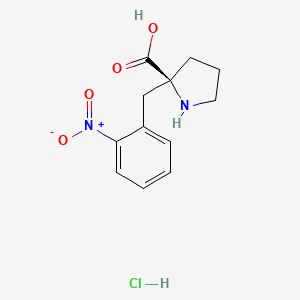

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1607528.png)

![N',N'-dimethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B1607530.png)
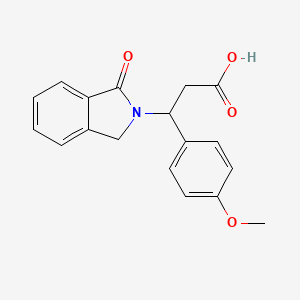
![6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid](/img/structure/B1607534.png)
![2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1607537.png)

